Artemetin chemical structure and properties
Artemetin chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Artemetin, a polymethoxyflavone found in various medicinal plants, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, natural sources, and biological activities of Artemetin. Detailed experimental protocols for key assays and visual representations of implicated signaling pathways are presented to facilitate further research and drug development efforts.
Chemical Identity and Structure
Artemetin, also known as 5-hydroxy-3,6,7,3',4'-pentamethoxyflavone, is a flavonoid characterized by a C6-C3-C6 backbone. Its structure features a chromone (B188151) ring system substituted with a phenyl group and multiple methoxy (B1213986) groups, which contribute to its lipophilicity and biological activity.
Table 1: Chemical Identifiers of Artemetin
| Identifier | Value |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one[1] |
| Synonyms | Artemisetin, Erianthin, Quercetagetin 3,6,7,3',4'-pentamethyl ether[2] |
| CAS Number | 479-90-3[2] |
| PubChem CID | 5320351[1] |
| Chemical Formula | C₂₀H₂₀O₈[2][3] |
| Molecular Weight | 388.37 g/mol [3] |
| InChI | InChI=1S/C20H20O8/c1-23-11-7-6-10(8-12(11)24-2)18-20(27-5)17(22)15-13(28-18)9-14(25-3)19(26-4)16(15)21/h6-9,21H,1-5H3[1] |
| InChIKey | RIGYMJVFEJNCKD-UHFFFAOYSA-N[1][2] |
| SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)OC[2] |
Physicochemical Properties
The physicochemical properties of Artemetin influence its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for drug development.
Table 2: Physicochemical Properties of Artemetin
| Property | Value | Source |
| Appearance | Yellow powder | [2] |
| Melting Point | 160 °C | [4] |
| Solubility | Slightly soluble in water. Soluble in DMSO and methanol. | [2][5] |
| pKa (strongest acidic) | 7.73 | |
| logP (AlogP) | 3.21 | |
| Polar Surface Area | 96.59 Ų | |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 8 | [6] |
| Rotatable Bonds | 6 | [6] |
Natural Sources and Biosynthesis
Artemetin is a naturally occurring flavonoid found in a variety of plant species, particularly within the Asteraceae family. Notable sources include:
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Artemisia absinthium (Wormwood)[2]
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Artemisia argyi[2]
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Achillea millefolium (Yarrow)[2]
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Vitex trifolia[2]
-
Cordia verbenacea[7]
The biosynthesis of Artemetin follows the general flavonoid biosynthetic pathway, which originates from the shikimate and phenylpropanoid pathways. The backbone is assembled from precursors derived from phenylalanine and malonyl-CoA. A series of enzymatic reactions, including chalcone (B49325) synthesis, isomerization, hydroxylation, and subsequent O-methylation, lead to the final structure of Artemetin.
Pharmacological Properties and Biological Activities
Artemetin exhibits a wide spectrum of biological activities, making it a promising candidate for therapeutic development.
Anti-inflammatory Activity
Artemetin has demonstrated significant anti-inflammatory effects in various preclinical models. It has been shown to inhibit carrageenan-induced paw edema in rats, a classic model of acute inflammation.[5] The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory mediators.
Anticancer Activity
Artemetin has shown potent anticancer activity against several cancer cell lines. Studies have indicated that it can inhibit cell proliferation and induce apoptosis (programmed cell death) in colon cancer cells.[8] This is achieved through the activation of caspase-dependent pathways.
Antioxidant Activity
As a flavonoid, Artemetin possesses antioxidant properties. It can scavenge free radicals, which are implicated in oxidative stress and various chronic diseases. Its antioxidant capacity contributes to its protective effects on cells and tissues.
Other Biological Activities
Beyond the activities mentioned above, Artemetin has also been reported to have:
Mechanisms of Action & Signaling Pathways
The diverse biological activities of Artemetin are a result of its interaction with multiple cellular signaling pathways.
Anti-inflammatory Signaling
Artemetin's anti-inflammatory effects are partly mediated through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a key regulator of inflammation. Artemetin can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
Caption: Artemetin inhibits the NF-κB signaling pathway.
Cell Survival and Proliferation Signaling
Artemetin has been shown to influence the ERK1/2 (Extracellular signal-regulated kinases 1/2) and Akt (Protein Kinase B) signaling pathways , which are crucial for cell survival and proliferation. By modulating these pathways, Artemetin can impact cell fate, contributing to its anticancer effects.
Caption: Artemetin modulates ERK1/2 and Akt signaling.
Apoptosis Signaling
The pro-apoptotic effect of Artemetin in cancer cells involves the activation of the intrinsic or mitochondrial pathway of apoptosis. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the activation of a cascade of caspases.
Caption: Artemetin induces apoptosis via the mitochondrial pathway.
Experimental Protocols
Extraction and Isolation of Artemetin from Achillea millefolium
This protocol provides a general method for the extraction and isolation of Artemetin. Optimization may be required based on the specific plant material and equipment.
Workflow Diagram:
Caption: General workflow for Artemetin extraction.
Methodology:
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Plant Material Preparation: Dried aerial parts of Achillea millefolium are ground into a fine powder.
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Extraction: The powdered plant material is subjected to extraction with a suitable solvent, such as a hydroethanolic solution, using maceration or a more advanced technique like ultrasound-assisted extraction.[4][9]
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Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., dichloromethane, ethyl acetate) to separate compounds based on their polarity.
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Isolation: The fraction enriched with Artemetin (typically the less polar fraction) is further purified using chromatographic techniques such as column chromatography over silica (B1680970) gel, followed by preparative HPLC to obtain pure Artemetin.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of compounds.[10][11][12][13][14]
Methodology:
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Animals: Male Wistar rats are used. The animals are fasted overnight before the experiment with free access to water.
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Grouping and Dosing: Rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of Artemetin. The test compound or vehicle is administered orally or intraperitoneally.
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Induction of Edema: Thirty minutes to one hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
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Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[5][15][16][17]
Methodology:
-
Cell Culture: Human colon cancer cells (e.g., HCT-116) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
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Treatment: The cells are treated with various concentrations of Artemetin (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for a few hours.
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Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ (half-maximal inhibitory concentration) is calculated.
Apoptosis Assessment: Caspase Activity Assay
This assay quantifies the activity of key executioner caspases (e.g., caspase-3) and initiator caspases (e.g., caspase-8 and -9) involved in apoptosis.
Methodology:
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Cell Lysis: Cells treated with Artemetin are harvested and lysed to release intracellular contents.
-
Substrate Addition: The cell lysate is incubated with a specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., DEVD for caspase-3).
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Signal Detection: The cleavage of the substrate by the active caspase results in the release of a fluorescent or colored molecule, which is quantified using a fluorometer or spectrophotometer.
-
Data Analysis: Caspase activity is expressed as the fold increase compared to the untreated control.
Antioxidant Activity: DPPH Radical Scavenging Assay
This is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.[6][18][19][20]
Methodology:
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Sample Preparation: A series of dilutions of Artemetin are prepared in a suitable solvent (e.g., methanol).
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DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent is prepared.
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Reaction: The Artemetin solutions are mixed with the DPPH solution and incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
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Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm).
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined.
Conclusion and Future Directions
Artemetin is a promising natural product with a wide range of pharmacological activities, supported by a growing body of scientific evidence. Its anti-inflammatory, anticancer, and antioxidant properties make it a compelling candidate for the development of novel therapeutics. The detailed information on its chemical properties, biological activities, and underlying mechanisms provided in this guide serves as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Future research should focus on in-depth preclinical and clinical studies to fully elucidate its therapeutic potential, optimize its delivery, and ensure its safety and efficacy for human use. Further investigation into its synergistic effects with existing drugs could also open up new avenues for combination therapies.
References
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- 2. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Valorization of Yarrow (Achillea millefolium L.) By-Product through Application of Subcritical Water Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. mdpi.com [mdpi.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
- 13. brieflands.com [brieflands.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
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